molecular formula C8H10ClN3O B3247573 6-Chloro-5-isopropylpyrazine-2-carboxamide CAS No. 182244-14-0

6-Chloro-5-isopropylpyrazine-2-carboxamide

Cat. No.: B3247573
CAS No.: 182244-14-0
M. Wt: 199.64 g/mol
InChI Key: HNPPNSGFSRLVTE-UHFFFAOYSA-N
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Description

6-Chloro-5-isopropylpyrazine-2-carboxamide is a pyrazine derivative characterized by a carboxamide group at position 2, a chlorine atom at position 6, and an isopropyl substituent at position 3.

Properties

IUPAC Name

6-chloro-5-propan-2-ylpyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c1-4(2)6-7(9)12-5(3-11-6)8(10)13/h3-4H,1-2H3,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPPNSGFSRLVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N=C1Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Chloro-5-isopropylpyrazine-2-carboxamide typically involves the chlorination of 5-isopropylpyrazine-2-carboxamide. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 6th position . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

6-Chloro-5-isopropylpyrazine-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Chloro-5-isopropylpyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-5-isopropylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The chlorine and isopropyl groups on the pyrazine ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The carboxamide group plays a crucial role in forming hydrogen bonds with target molecules, enhancing its biological activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes or signaling pathways related to its biological effects.

Comparison with Similar Compounds

Substituent Effects on Pyrazine Core

The substituent pattern on the pyrazine ring critically influences physicochemical and biological properties. Key comparisons include:

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Features
6-Chloro-5-isopropylpyrazine-2-carboxamide Cl (C6), isopropyl (C5), CONH2 (C2) Not provided Not provided Moderate lipophilicity (isopropyl group)
5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide Cl (C6), tert-butyl (C5), CONH2 (C2) C15H16BrClN3O2 393.67 High lipophilicity (tert-butyl, bromophenyl); IC50 = 41.9 µM (antimycobacterial)
5,6-Dichloropyrazine-2-carboxylic acid Cl (C5, C6), COOH (C2) C6H2Cl2N2O4 237.00 Increased acidity (carboxylic acid); higher reactivity
Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate Cl (C6), NH2 (C3), OH (C5), COOCH3 (C2) C6H6ClN3O3 203.58 Polar groups (NH2, OH) enhance solubility

Key Observations :

  • The isopropyl group in the target compound likely confers intermediate lipophilicity compared to tert-butyl (higher lipophilicity) or hydroxyl groups (lower lipophilicity) .

Comparison with Analogues :

  • Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate : Synthesized via esterification and amino/hydroxyl group retention, contrasting with the target compound’s isopropyl substitution.
  • Ethyl 6-chloropyrazine-2-carboxylate : Demonstrates the prevalence of ester derivatives, which are less stable under physiological conditions than carboxamides.

Key Insights :

  • The tert-butyl and thiazolyl groups in compound 4 enhance membrane permeability, contributing to its antimycobacterial activity.
  • The isopropyl group in the target compound may similarly improve bioavailability compared to smaller substituents (e.g., methyl).

Physicochemical Properties

Lipophilicity and Solubility

  • Lipophilicity : The isopropyl group (logP ~2–3) likely positions the compound between polar derivatives (e.g., hydroxyl-containing , logP <1) and highly lipophilic tert-butyl analogues (logP >4) .
  • Solubility : Carboxamide derivatives generally exhibit moderate aqueous solubility, whereas ester or nitrile analogues (e.g., 5-Chloro-6-methyl-2-pyrazinecarbonitrile ) may have lower solubility due to reduced polarity.

Biological Activity

Introduction

6-Chloro-5-isopropylpyrazine-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, including its mechanisms of action, relevant case studies, and detailed research findings.

Basic Information

PropertyValue
IUPAC Name This compound
CAS Number 182244-14-0
Molecular Formula C₈H₁₃ClN₂O
Molar Mass 188.66 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets.

  • Antimicrobial Activity : The compound has shown potential as an inhibitor of enzymes critical for the biosynthesis of mycolic acids in Mycobacterium tuberculosis, disrupting bacterial cell wall synthesis and exhibiting bactericidal effects.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer progression, making it a candidate for further investigation as a therapeutic agent in oncology .

Antimicrobial Studies

A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against various strains of bacteria, particularly Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) was determined to be in the range of 1.56 to 6.25 µg/mL for several derivatives .

Anticancer Research

In vitro studies have indicated that compounds similar to this compound demonstrate significant cytotoxicity against cancer cell lines. For instance, derivatives showed promising results with IC50 values indicating effective inhibition of cell proliferation .

Case Study 1: Antimycobacterial Activity

A study published in PubMed outlined the synthesis and evaluation of various pyrazine derivatives, including this compound. The results demonstrated that certain modifications to the pyrazine structure significantly enhanced antimycobacterial activity against resistant strains, suggesting a robust platform for drug development against tuberculosis .

Case Study 2: Anticancer Efficacy

Research conducted on N-substituted pyrazine derivatives revealed that compounds with structural similarities to this compound exhibited selective inhibition of cancer cell lines. The findings indicated a potential for these compounds to serve as lead candidates in developing new anticancer therapies .

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with similar compounds was performed.

CompoundAntimicrobial Activity (MIC)Anticancer Activity (IC50)
This compound 1.56 - 6.25 µg/mLPromising
5-Chloropyrazinamide 0.78 - 3.13 µg/mLModerate
N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine Not evaluatedHigh selectivity (IC50 = 0.78 µM)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-5-isopropylpyrazine-2-carboxamide
Reactant of Route 2
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6-Chloro-5-isopropylpyrazine-2-carboxamide

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